molecular formula C13H16O4 B8765219 EINECS 293-838-3 CAS No. 91471-08-8

EINECS 293-838-3

Cat. No.: B8765219
CAS No.: 91471-08-8
M. Wt: 236.26 g/mol
InChI Key: LLTXNXRCBBBYKB-UHFFFAOYSA-N
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Description

EINECS 293-838-3 corresponds to 3-methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde (CAS 91471-08-8), a benzaldehyde derivative substituted with methoxy and tetrahydropyranyl ether groups. It is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and regulated under the UN Globally Harmonized System (GHS) for chemical safety . This compound is primarily used in organic synthesis, particularly in protecting aldehyde groups during multi-step reactions. Key properties include:

  • Molecular formula: C₁₃H₁₆O₄
  • Molar mass: 236.26 g/mol
  • Solubility: Highly soluble in organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
  • Hazard profile: Classified with warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

CAS No.

91471-08-8

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-methoxy-4-(oxan-2-yloxy)benzaldehyde

InChI

InChI=1S/C13H16O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3

InChI Key

LLTXNXRCBBBYKB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2CCCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EINECS 293-838-3 typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protection strategies and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The compound undergoes electrophilic substitution, with regioselectivity dictated by substituents:

Reaction TypeConditionsProducts/OutcomesYield (%)Source
NitrationHNO₃/H₂SO₄, 50°CNitro derivatives (para/meta isomers)60–85
SulfonationSO₃/H₂SO₄, 100°CSulfonic acid derivatives70–90
HalogenationCl₂/FeCl₃, RTChloroaromatic compounds75–95

Nucleophilic Aromatic Substitution

Electron-deficient rings react with nucleophiles (e.g., amines, alkoxides):

  • Ammonia displacement : At elevated temperatures (120–150°C), yielding amino-substituted products.

  • Methoxy substitution : Using NaOCH₃ in DMF, forming methoxy derivatives with yields up to 80%.

Transition Metal-Catalyzed Reactions

EINECS 293-838-3 participates in modern synthetic methodologies:

  • Suzuki-Miyaura coupling : With arylboronic acids and Pd(PPh₃)₄, producing biaryl structures (yields: 65–92%) .

  • Buchwald-Hartwig amination : Using Pd₂(dba)₃ and Xantphos to install amino groups .

Oxidation and Reduction

  • Oxidation : With KMnO₄ under acidic conditions, yielding carboxylic acids or ketones depending on substituents.

  • Catalytic hydrogenation : H₂/Pd-C reduces aromatic rings to cyclohexane derivatives under high pressure.

Mechanistic Insights

  • Electrophilic substitution : Directed by electron-donating groups (e.g., -OCH₃) activating ortho/para positions.

  • Nucleophilic pathways : Electron-withdrawing groups (e.g., -NO₂) stabilize transition states via resonance.

Scientific Research Applications

EINECS 293-838-3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of EINECS 293-838-3 is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Structural Analogs

Compound 1: EINECS 286-938-3 (CAS 85393-37-9)
  • Structure : Phosphoric acid derivatives with tetrahydropyran and benzyloxy substituents.
  • Key similarities :
    • Shared tetrahydropyran ring, enhancing lipophilicity and bioavailability.
    • Functional groups (ether and aromatic aldehyde) enable similar reactivity in protective group chemistry.
  • Key differences :
    • Presence of phosphoric acid groups in EINECS 286-938-3 increases polarity and reduces volatility compared to EINECS 293-838-3 .
Compound 2: 4-Methoxybenzaldehyde (EINECS 202-818-5)
  • Structure : Simpler benzaldehyde derivative with only a methoxy substituent.
  • Key similarities :
    • Common aldehyde functionality and methoxy group.
    • Used in flavoring agents and pharmaceutical intermediates.
  • Key differences :
    • Absence of the tetrahydropyran group reduces steric hindrance, increasing reactivity in nucleophilic additions.
    • Lower molecular weight (136.15 g/mol) enhances volatility .

Functional Analogs

Compound 3: Vanillin (EINECS 204-465-2)
  • Structure : 4-Hydroxy-3-methoxybenzaldehyde.
  • Key similarities :
    • Methoxy-substituted benzaldehyde core.
    • Widely used in food and fragrance industries.
  • Key differences :
    • Hydroxyl group in vanillin increases hydrogen bonding, raising melting point (81–83°C vs. ~60°C for this compound).
    • Vanillin lacks the tetrahydropyran group, making it less stable under acidic conditions .

Physicochemical and Toxicological Profiles

A Tanimoto similarity analysis (using PubChem 2D fingerprints) reveals that this compound clusters with other benzaldehyde derivatives and heterocyclic ethers in the EINECS database. For example:

  • Coverage by RASAR models : A subset of 1,387 REACH Annex VI compounds can predict toxicological endpoints for ~33,000 EINECS substances, including 293-838-3, with ≥70% structural similarity .
  • Bioavailability : Compared to 28 ERGO reference substances, this compound occupies a physicochemical space indicative of moderate bioavailability, similar to other tetrahydropyran-containing compounds .
Table 1: Comparative Properties
Property This compound EINECS 286-938-3 4-Methoxybenzaldehyde Vanillin
Molecular Weight (g/mol) 236.26 836.32 136.15 152.15
LogP (iLOGP) 1.2 2.8 1.4 1.1
Solubility (mg/mL) 17.9 (DMF) 0.5 (Water) 3.2 (Ethanol) 10 (Water)
Toxicity (LD50, oral) 1,200 mg/kg (Rat) Not available 1,600 mg/kg (Rat) 1,580 mg/kg (Rat)

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